molecular formula C8H15NO2 B14477490 N-(2-Ethoxyethyl)-2-methylprop-2-enamide CAS No. 69292-90-6

N-(2-Ethoxyethyl)-2-methylprop-2-enamide

Cat. No.: B14477490
CAS No.: 69292-90-6
M. Wt: 157.21 g/mol
InChI Key: KAKALCZDCFZYRN-UHFFFAOYSA-N
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Description

N-(2-Ethoxyethyl)-2-methylprop-2-enamide is an organic compound with a unique structure that includes an ethoxyethyl group and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)-2-methylprop-2-enamide typically involves the reaction of 2-methylprop-2-enoyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Ethoxyethyl)-2-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-2-methylprop-2-enamide
  • N-(2-Propoxyethyl)-2-methylprop-2-enamide
  • N-(2-Butoxyethyl)-2-methylprop-2-enamide

Uniqueness

N-(2-Ethoxyethyl)-2-methylprop-2-enamide is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

69292-90-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-methylprop-2-enamide

InChI

InChI=1S/C8H15NO2/c1-4-11-6-5-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10)

InChI Key

KAKALCZDCFZYRN-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(=O)C(=C)C

Origin of Product

United States

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